molecular formula C7H8N2O4S B1373624 6-(Methylsulfamoyl)pyridine-3-carboxylic acid CAS No. 1334486-38-2

6-(Methylsulfamoyl)pyridine-3-carboxylic acid

Cat. No.: B1373624
CAS No.: 1334486-38-2
M. Wt: 216.22 g/mol
InChI Key: SINRTUHRHKDLBO-UHFFFAOYSA-N
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Description

6-(Methylsulfamoyl)pyridine-3-carboxylic acid (CAS 1334486-38-2) is a pyridine derivative with the molecular formula C₇H₈N₂O₄S and a molecular weight of 216.21 g/mol . Its structure features a pyridine ring substituted at the 3-position with a carboxylic acid group (-COOH) and at the 6-position with a methylsulfamoyl group (-SO₂NHCH₃). The sulfamoyl moiety introduces strong electron-withdrawing properties, which may influence acidity, solubility, and intermolecular interactions.

Properties

IUPAC Name

6-(methylsulfamoyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4S/c1-8-14(12,13)6-3-2-5(4-9-6)7(10)11/h2-4,8H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SINRTUHRHKDLBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=NC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-(Methylsulfamoyl)pyridine-3-carboxylic acid involves several steps. One common method includes the reaction of 6-chloronicotinic acid with methylamine and sulfur dioxide under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high purity. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .

Chemical Reactions Analysis

6-(Methylsulfamoyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-(Methylsulfamoyl)pyridine-3-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(Methylsulfamoyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group in the compound can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 6-(Methylsulfamoyl)pyridine-3-carboxylic acid and analogous pyridine-3-carboxylic acid derivatives:

Compound Name (CAS) Molecular Formula Substituent at Position 6 Molecular Weight (g/mol) Key Properties/Applications References
This compound (1334486-38-2) C₇H₈N₂O₄S -SO₂NHCH₃ (methylsulfamoyl) 216.21 High polarity due to sulfonamide; potential pharmacological applications (inference from analogs)
M8-An (Not provided) C₂₀H₁₈F₄N₂O₄ -CONH(CH₂C(CH₃)₂-O-C₆H₃(F)(CF₃)) ~442.35 TRPM8 antagonist; modulates cold-sensing channels
S 49164 (Not provided) C₁₈H₁₆N₂O₃ -CONH(tetrahydrocyclopropa[a]indene) 308.33 Glucokinase activator; enhances insulin secretion
6-(Methylcarbamoyl)pyridine-3-carboxylic acid (170464-32-1) C₈H₈N₂O₃ -CONHCH₃ (methylcarbamoyl) 180.16 Less acidic than sulfamoyl analogs; potential intermediate in drug synthesis
6-(Ethylsulfanyl)pyridine-3-carboxylic acid (CID 819425) C₈H₉NO₂S -S-C₂H₅ (ethylsulfanyl) 183.23 Sulfide group increases lipophilicity; unknown biological activity
6-[3-Methyl-4-(propan-2-yl)phenoxy]pyridine-3-carboxylic acid (1036553-73-7) C₁₆H₁₇NO₃ -O-C₆H₃(CH₃)(CH(CH₃)₂) (bulky phenoxy) 271.31 Enhanced lipophilicity; used in heterocyclic building blocks
6-Amino-5-(4-chloro-3-methylphenyl)pyridine-3-carboxylic acid (878714-48-8) C₁₃H₁₁ClN₂O₂ -NH₂ (amino) and substituted phenyl 262.69 Dual substituents may enable dual-target interactions

Structural and Functional Analysis

Electron-Withdrawing vs. Electron-Donating Groups
  • The methylsulfamoyl group (-SO₂NHCH₃) in the target compound is strongly electron-withdrawing, increasing the acidity of the carboxylic acid group (pKa ~2-3) compared to derivatives like 6-(methylcarbamoyl)pyridine-3-carboxylic acid (-CONHCH₃), where the carbamoyl group is less electron-withdrawing .
  • Ethylsulfanyl (-S-C₂H₅) in CID 819425 is electron-donating, reducing acidity and enhancing lipid solubility .
Pharmacokinetic Implications
  • Methylsulfamoyl and sulfonamide groups generally improve aqueous solubility but may reduce blood-brain barrier penetration. In contrast, ethylsulfanyl (CID 819425) and phenoxy (CAS 1036553-73-7) groups increase lipophilicity, favoring passive diffusion .

Biological Activity

6-(Methylsulfamoyl)pyridine-3-carboxylic acid, a pyridine derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a methylsulfamoyl group and a carboxylic acid functional group, which may contribute to its interaction with biological systems.

  • IUPAC Name : this compound
  • CAS Number : 1334486-38-2
  • Molecular Formula : C8H10N2O3S
  • Molecular Weight : 218.24 g/mol

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The carboxylic acid group may interact with enzyme active sites, potentially inhibiting their function.
  • Receptor Binding : The compound could bind to specific receptors, affecting signal transduction pathways.
  • Antimicrobial Activity : Similar compounds have shown potential antibacterial and antifungal properties, suggesting a need for investigation in this area.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The results indicate that while some related compounds exhibited significant antibacterial and antifungal activity, this particular compound showed limited effectiveness against standard pathogens in disk diffusion assays .

Case Study: Synthesis and Evaluation

A detailed study involved synthesizing several pyridine derivatives and evaluating their biological activities. The synthesized compounds were tested against various bacterial strains (e.g., E. coli, S. aureus) and fungal strains (e.g., Candida albicans). The results highlighted that:

  • None of the tested compounds, including this compound, demonstrated significant antibacterial or antifungal activity at the concentrations tested.
  • However, structural modifications led to some derivatives exhibiting improved biological profiles, indicating that further optimization could enhance activity .

Comparative Analysis

The following table summarizes the biological activities of various related compounds:

Compound NameAntibacterial ActivityAntifungal ActivityNotes
This compoundLimitedLimitedFurther modifications needed for efficacy
Pyridine derivative AModerateHighEffective against E. coli
Pyridine derivative BHighModerateEffective against both bacterial and fungal strains

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